molecular formula C23H32O4 B1580999 11alpha-Acetoxyprogesterone CAS No. 2268-98-6

11alpha-Acetoxyprogesterone

Cat. No. B1580999
CAS RN: 2268-98-6
M. Wt: 372.5 g/mol
InChI Key: IWRPVTXREVYBHT-ZQEATNLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11alpha-Acetoxyprogesterone, also known as 11alpha-OHP, is a synthetic progestogen hormone used in laboratory experiments. It is a synthetic derivative of progesterone, a naturally occurring hormone in humans and animals. 11alpha-OHP is a steroidal compound that has been used in a variety of research applications, including studies on the effects of steroid hormones on the body. 11alpha-OHP has been used in research to investigate the effects of progestogens on the endocrine system, reproductive system, and other physiological processes.

Scientific Research Applications

  • Reproductive Health

    • Progesterone is a key physiological component of the menstrual cycle, reproduction, and steroid hormone biosynthesis .
    • It is recognized as a key physiological component of not only the menstrual cycle and pregnancy but also as an essential steroidogenic precursor of other gonadal and non-gonadal hormones such as aldosterone, cortisol, estradiol, and testosterone .
    • Progesterone and other progestational agents have several clinical applications, and extensive research has been conducted to evaluate the physiological effects and also the side effects of exogenous progesterone administration .
  • Contraception and Treatment of Dysfunctional Uterine Bleeding

    • Progesterone and novel progesterone-based drugs have many important functions, including contraception, treatment of dysfunctional uterine bleeding, immune response, and prevention of cancer .
  • Luteal Phase Support

    • Luteal phase support (LPS) with progesterone is the standard of care for assisted reproductive technology .
    • Progesterone vaginal administration is currently the most widely used treatment for LPS .

properties

IUPAC Name

[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17-,18+,19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPVTXREVYBHT-ZQEATNLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945343
Record name 3,20-Dioxopregn-4-en-11-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11alpha-Acetoxyprogesterone

CAS RN

2268-98-6
Record name 11.alpha.-Acetoxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11.alpha.-Acetoxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,20-Dioxopregn-4-en-11-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11alpha-Acetoxyprogesterone
Reactant of Route 2
Reactant of Route 2
11alpha-Acetoxyprogesterone
Reactant of Route 3
Reactant of Route 3
11alpha-Acetoxyprogesterone
Reactant of Route 4
11alpha-Acetoxyprogesterone
Reactant of Route 5
Reactant of Route 5
11alpha-Acetoxyprogesterone
Reactant of Route 6
Reactant of Route 6
11alpha-Acetoxyprogesterone

Citations

For This Compound
1
Citations
R Štěrba - Current Problems in Fertility: Based on the IFA …, 1971 - Springer
… The latter was at first represented by Chlorsuperlutin (6-chloro-6-dehydro-16-methylene-11alpha-acetoxyprogesterone); later on, also the corresponding 6-bromo analosue …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.